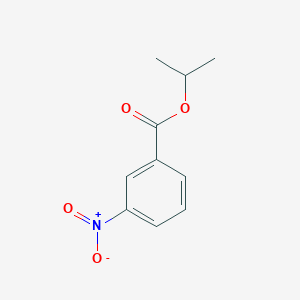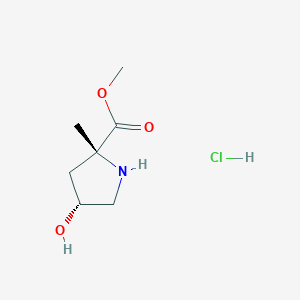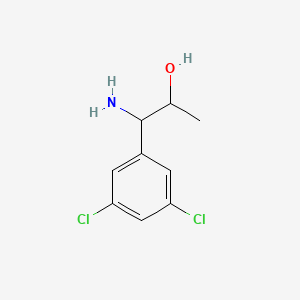![molecular formula C14H10N4 B13054177 1'H-1,5'-Bipyrrolo[2,3-C]pyridine](/img/structure/B13054177.png)
1'H-1,5'-Bipyrrolo[2,3-C]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’H-1,5’-Bipyrrolo[2,3-C]pyridine is a heterocyclic compound that features a fused ring system consisting of pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’H-1,5’-Bipyrrolo[2,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyridine is coupled with a boronic acid derivative of pyrrole . The reaction conditions often include the use of a base like potassium carbonate and a solvent such as 1,4-dioxane, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods
This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1’H-1,5’-Bipyrrolo[2,3-C]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, often using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in an inert solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while substitution reactions can yield halogenated bipyrrolo compounds .
Scientific Research Applications
1’H-1,5’-Bipyrrolo[2,3-C]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1’H-1,5’-Bipyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets. For instance, it can bind to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with amino acid residues in the binding site is crucial for its activity .
Comparison with Similar Compounds
1’H-1,5’-Bipyrrolo[2,3-C]pyridine can be compared with other similar compounds such as:
1H-Pyrrolo[3,2-c]pyridine: Another fused heterocyclic compound with similar biological activities.
1H-Pyrazolo[3,4-c]pyridine: Known for its applications in medicinal chemistry and drug design.
1H-Pyrrolo[3,2-b]pyridine: Used in the synthesis of bioactive molecules.
The uniqueness of 1’H-1,5’-Bipyrrolo[2,3-C]pyridine lies in its specific ring fusion and the resulting electronic properties, which make it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C14H10N4 |
|---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
1-(1H-pyrrolo[2,3-c]pyridin-5-yl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H10N4/c1-4-15-9-13-10(1)3-6-18(13)14-7-11-2-5-16-12(11)8-17-14/h1-9,16H |
InChI Key |
VRZMDJVXNAXIHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


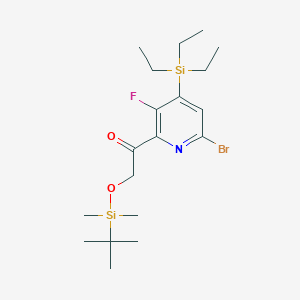


![1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13054114.png)
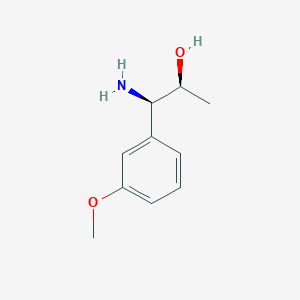
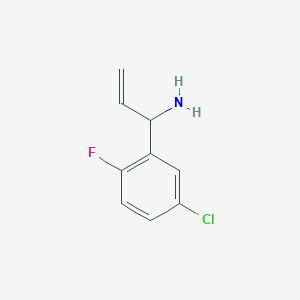
![2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13054125.png)

